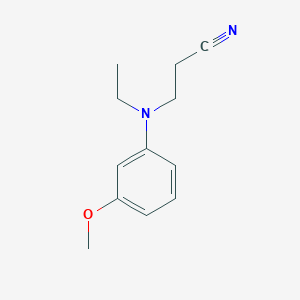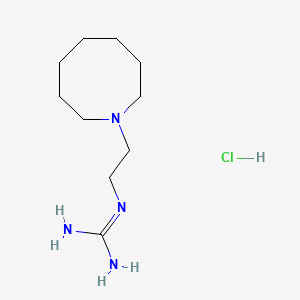
(s)-a-Benzylmalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-a-Benzylmalic acid is a chiral compound that belongs to the family of malic acids It is characterized by the presence of a benzyl group attached to the alpha carbon of the malic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(s)-a-Benzylmalic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For instance, the enantioselective hydrogenation of benzylidene malonate esters can yield this compound under specific conditions. Another method includes the use of chiral auxiliaries in the alkylation of malic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrogenation, and crystallization. The choice of catalysts and solvents plays a crucial role in the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(s)-a-Benzylmalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidene malonate.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene malonate, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(s)-a-Benzylmalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (s)-a-Benzylmalic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of key metabolites. The benzyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Malic acid: A simpler analog without the benzyl group.
Benzylmalonic acid: Similar structure but with different functional groups.
Benzylsuccinic acid: Another related compound with distinct properties.
Uniqueness
(s)-a-Benzylmalic acid is unique due to its chiral nature and the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
(2S)-2-benzyl-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15)/t11-/m0/s1 |
Clave InChI |
ZNAJIKYTBCGAQQ-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@](CC(=O)O)(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


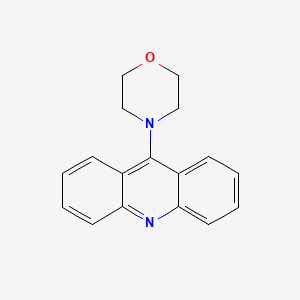
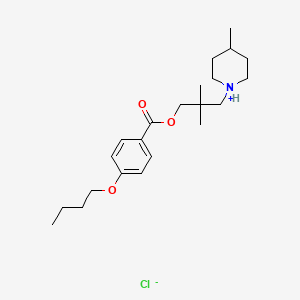
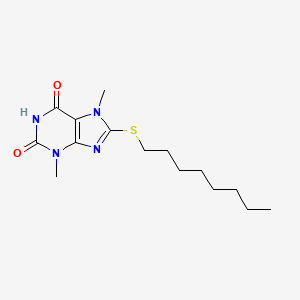

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

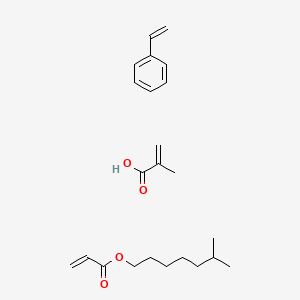
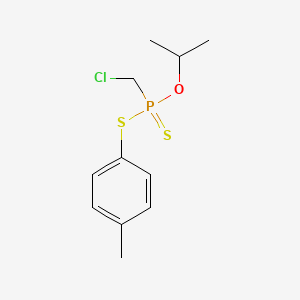
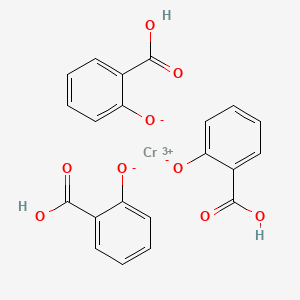

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
